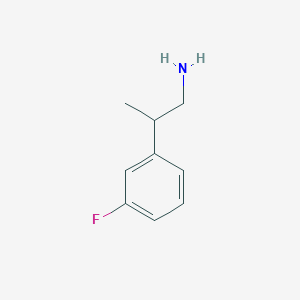

2-(3-Fluorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLXAPWDQVMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-Activity Relationship (SAR) of Fluorinated Amphetamines: A Technical Whitepaper

As a Senior Application Scientist, I approach the structure-activity relationship (SAR) of fluorinated amphetamines not merely as a catalog of pharmacological effects, but as a predictable, tunable system of molecular interactions. The strategic substitution of a fluorine atom onto the phenyl ring of the amphetamine backbone fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical shifts dictate the compound's affinity for monoamine transporters—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—and govern its efficacy as a substrate-type releasing agent.

This whitepaper provides an in-depth technical analysis of how positional isomerism in fluorinated amphetamines dictates neurochemical behavior, supported by quantitative data and validated in vitro methodologies.

Core Mechanistic Principles: The Role of Fluorine Substitution

The carbon-fluorine (C-F) bond is the strongest in organic chemistry. When applied to the amphetamine scaffold, fluorination introduces three critical pharmacological modifications:

-

Electronegativity and Target Affinity: Fluorine's high electronegativity pulls electron density away from the phenyl ring, altering the electrostatic interactions between the drug and the binding pockets of monoamine transporters.

-

Lipophilicity and BBB Penetration: Fluorination generally increases the lipophilicity (LogP) of the molecule, enhancing its ability to cross the blood-brain barrier (BBB) and access central nervous system targets rapidly.

-

Metabolic Stability: The strength of the C-F bond provides significant resistance to cytochrome P450-mediated oxidative metabolism. Unlike para-chloroamphetamine (PCA), which forms highly reactive and neurotoxic metabolites, the para-fluorinated analog resists para-hydroxylation, significantly altering its neurotoxicity profile and biological half-life .

Positional Isomerism and Transporter Selectivity

The exact position of the fluorine atom (ortho, meta, or para) on the phenyl ring serves as a molecular switch that shifts the compound's pharmacological classification.

-

Ortho-substitution (2-FA): Retains a profile highly similar to dextroamphetamine. It acts primarily as a Dopamine and Norepinephrine Releasing Agent (NDRA) with negligible affinity for SERT.

-

Meta-substitution (3-FA): Exhibits potent dopaminergic and noradrenergic activity. It is highly selective for DAT and NET over SERT, making it a powerful, classical psychostimulant .

-

Para-substitution (4-FA): The para-position introduces a profound shift in SAR. 4-FA demonstrates a marked increase in SERT affinity, shifting its profile from a pure NDRA to a broad-spectrum Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA). This gives 4-FA entactogenic properties akin to MDMA, alongside its stimulant effects .

Quantitative Monoamine Release Profiles

The table below summarizes the half-maximal effective concentrations (EC₅₀) required to induce the release of monoamines via their respective transporters. Lower values indicate higher potency.

| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Primary Classification |

| Amphetamine | ~24.8 | ~20.7 | >7000 | NDRA |

| 2-Fluoroamphetamine (2-FA) | High Affinity | High Affinity | Low Affinity | NDRA |

| 3-Fluoroamphetamine (3-FA) | 16.1 | 24.2 | 1937 | NDRA |

| 4-Fluoroamphetamine (4-FA) | 28.0 – 37.0 | 51.5 – 200.0 | 730 – 939 | SNDRA |

Data synthesized from established radioligand efflux assays.

Systems-Level Visualization: Mechanism of Action

Fluorinated amphetamines do not merely block reuptake; they act as competitive substrates. They are transported into the presynaptic terminal, where they disrupt the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient. This forces monoamines into the cytosol, ultimately causing the plasma membrane transporters to reverse their flux and actively pump neurotransmitters into the synaptic cleft.

Mechanism of fluoroamphetamine-induced monoamine efflux via MAT reversal and VMAT2 disruption.

Experimental Methodologies: Validating Transporter Reversal

To accurately quantify the releasing properties of fluorinated amphetamines, standard reuptake inhibition assays are insufficient. We must employ an In Vitro Synaptosome Monoamine Release Assay .

Protocol: In Vitro Synaptosome Monoamine Release Assay

Rationale & Causality: We utilize rat brain synaptosomes rather than transfected HEK293 cells because synaptosomes preserve the endogenous presynaptic architecture, including the critical VMAT2 machinery. This allows us to measure true non-exocytotic transporter-mediated release rather than mere reuptake inhibition. Tritium-labeled monoamines are selected because their structural identity to endogenous neurotransmitters ensures they are actively transported into the vesicular pool without altering transporter kinetics.

Step 1: Synaptosome Preparation

-

Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT analysis) and cortex (for NET/SERT analysis).

-

Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Causality: The sucrose buffer maintains osmotic balance, preventing premature vesicle rupture during mechanical homogenization.

-

Centrifuge at 1,000 × g for 10 min to remove cellular debris, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the functional synaptosomal pellet (P2 fraction).

Step 2: Radioligand Loading

-

Resuspend the P2 pellet in oxygenated Krebs-phosphate buffer (pH 7.4).

-

Incubate the synaptosomes with 5 nM [³H]dopamine (striatum), [³H]norepinephrine (cortex), or [³H]serotonin (cortex) for 30 minutes at 37°C to allow for VMAT2-mediated vesicular packaging.

Step 3: Compound Incubation and Efflux Trigger

-

Aliquot the pre-loaded synaptosomes into 96-well plates.

-

Add the fluorinated amphetamine test compounds (e.g., 2-FA, 3-FA, 4-FA) at varying concentrations (1 nM to 10,000 nM).

-

Incubate for exactly 15 minutes at 37°C to allow for substrate-induced reverse transport.

Step 4: Termination and Quantification

-

Terminate the reaction rapidly by adding ice-cold buffer and filtering through GF/B glass fiber filters using a cell harvester. This traps the intact synaptosomes while the released [³H]-monoamines pass into the filtrate.

-

Measure the retained radioactivity using liquid scintillation spectrometry. Calculate EC₅₀ values using non-linear regression analysis.

Step 5: Assay Validation & Quality Control (Self-Validating System)

-

Positive Control: Run parallel wells with 10 µM Tyramine (a non-selective, full-efficacy releasing agent) to establish the 100% maximal release baseline.

-

Negative Control: Run parallel wells with 10 µM Cocaine (a pure reuptake inhibitor). Cocaine should produce negligible tritium efflux in this assay, validating that the measured signal from the fluorinated amphetamines is strictly due to transporter reversal (efflux) and not merely reuptake blockade.

References

-

3-Fluoroamphetamine - Pharmacology and Monoamine Release Selectivity. Wikipedia. URL:[Link]

-

Monoamine Releasing Agent - Mechanisms of MAT reversal and EC50 profiles for Substituted Amphetamines. Wikipedia. URL: [Link]

-

National Center for Biotechnology Information (NCBI) - In vitro transporter release assays and synaptosome methodologies. PubMed Central (PMC). URL: [Link]

Potential neurotoxicity of 3-Fluoroamphetamine.

An In-Depth Technical Guide to the Potential Neurotoxicity of 3-Fluoroamphetamine

Abstract

3-Fluoroamphetamine (3-FA), a synthetic stimulant of the substituted amphetamine class, has emerged as a compound of interest in neuropharmacological research and, concurrently, on the novel psychoactive substance market.[1][2] While its primary pharmacology as a potent dopamine and norepinephrine releasing agent is established, its neurotoxic potential remains largely uncharacterized in scientific literature.[1][3] This technical guide provides a comprehensive analysis of the potential neurotoxicity of 3-FA, designed for researchers, scientists, and drug development professionals. By synthesizing data from structurally related halogenated amphetamines, particularly 3-fluoromethamphetamine (3-FMA) and 4-fluoroamphetamine (4-FA), and grounding the analysis in the established mechanisms of amphetamine-induced neurotoxicity, this document outlines the theoretical risks, key molecular pathways, and essential experimental protocols required for a thorough toxicological evaluation. We will explore the central role of dopamine-mediated oxidative stress, mitochondrial dysfunction, and neuroinflammation, providing detailed methodologies for both in vitro and in vivo assessment. The objective is to equip the scientific community with the foundational knowledge and practical frameworks necessary to investigate and understand the neurotoxic profile of 3-Fluoroamphetamine.

Introduction: The Basis for Neurotoxicity Concern

3-Fluoroamphetamine (3-FA) is a positional isomer of other fluoroamphetamines, such as 2-FA and 4-FA, with the fluorine atom substituted at the third carbon of the phenyl ring.[1] This substitution increases lipophilicity, which may facilitate its passage across the blood-brain barrier.[1][4] The primary concern regarding its neurotoxicity stems from two key areas:

-

Structural Analogy to Methamphetamine (MA): 3-FA shares a core amphetamine structure with MA, a known dopaminergic neurotoxin.[5][6] The mechanisms underlying MA neurotoxicity, including oxidative stress and mitochondrial damage, are well-documented and provide a strong theoretical basis for investigating similar effects with 3-FA.[5][7]

-

Effects of Halogenation: The introduction of a halogen (fluorine) atom to the phenyl ring can significantly alter pharmacological and toxicological properties.[8][9] Studies on other para-halogenated amphetamines have demonstrated that this modification can increase mitochondrial toxicity and influence selectivity for monoamine transporters, potentially increasing the risk for neurotoxicity.[10][11]

While direct, peer-reviewed studies on 3-FA neurotoxicity are scarce, a comprehensive investigation of its methylated analog, 3-FMA, provides critical insights. This guide will leverage this and other related data to build a predictive model for 3-FA's potential neurotoxic effects.

Pharmacological Profile: A Dopamine-Centric Mechanism

Understanding the primary pharmacological action of 3-FA is crucial, as the mechanisms of toxicity are often intrinsically linked to the drug's intended effects.

3-FA functions as a potent substrate-based releaser of monoamines, with a pronounced selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1][3] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), reversing their function to induce a massive efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.[1] Some reports suggest 3-FA may cause a dopamine release three times greater than that of dextroamphetamine.[12] This potent dopaminergic activity is the cornerstone of its stimulant effects and, critically, the primary driver of its suspected neurotoxic pathways.

Core Mechanisms of Amphetamine-Induced Neurotoxicity

The neurotoxic cascade initiated by amphetamines is multifactorial. The following mechanisms, established for related compounds, are highly relevant to 3-FA.

Oxidative Stress

Oxidative stress is a central mechanism in amphetamine neurotoxicity.[6] It arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[6] The potent release of dopamine by 3-FA is hypothesized to be the primary trigger for this process. Excess cytosolic dopamine can undergo auto-oxidation or be metabolized by monoamine oxidase (MAO), generating hydrogen peroxide (H₂O₂) and highly reactive quinones.[13] These molecules can damage cellular components, including lipids, proteins, and DNA, leading to neuronal injury, particularly in dopaminergic terminals.[5][6]

Mitochondrial Dysfunction

Mitochondria are both a source and a target of ROS. Research on para-halogenated amphetamines has shown that they can induce mitochondrial toxicity.[10][11] This can occur through:

-

Impairment of the Electron Transport Chain: Leading to reduced ATP production and increased electron leakage, which generates superoxide radicals.[10]

-

Decreased Mitochondrial Membrane Potential: A key indicator of mitochondrial health, its disruption can trigger the intrinsic apoptotic pathway.[11]

-

Depletion of Cellular ATP: Compromising cellular energy and function.[8][9]

The cytotoxicity rank order for para-substituted amphetamines has been observed as chloride > fluoride > hydrogen, indicating that fluorination increases mitochondrial toxicity compared to the parent compound.[10][11]

Neuroinflammation and Apoptosis

A robust inflammatory response often accompanies oxidative stress. The designer drug 3-FMA, a close analog of 3-FA, has been shown to cause significant microgliosis—the activation of microglia, the brain's resident immune cells.[14] Activated microglia can release pro-inflammatory cytokines and more ROS, exacerbating the initial neuronal damage.[13] This sustained neuroinflammatory environment, coupled with mitochondrial dysfunction, can ultimately lead to programmed cell death, or apoptosis, characterized by the activation of caspases and DNA fragmentation.[14]

Evidence from Structurally Related Analogs

Given the limited direct data on 3-FA, examining its closest relatives is essential for a predictive toxicological assessment.

3-Fluoromethamphetamine (3-FMA)

A 2017 study on 3-FMA in mice provides the most compelling evidence for the potential neurotoxicity of 3-substituted fluoroamphetamines.[14]

Key Findings for 3-FMA:

-

Dose-Dependent Mortality: High doses of 3-FMA (40-80 mg/kg) resulted in dose-dependent mortality in mice.[14]

-

Dopaminergic Deficits: Treatment led to significant dopaminergic impairments, including decreased dopamine levels, reduced expression of tyrosine hydroxylase (TH), DAT, and VMAT-2, and an increased dopamine turnover rate.[14]

-

Oxidative Stress and Inflammation: 3-FMA induced significant hyperthermia, oxidative stress, and microgliosis (specifically promoting the pro-inflammatory M1 phenotype).[14]

-

Apoptosis: The study observed pro-apoptotic changes and the presence of TUNEL-positive cells, indicating DNA fragmentation and cell death.[14]

-

D1 Receptor Mediation: Critically, the neurotoxic effects of 3-FMA were attenuated by a dopamine D1 receptor antagonist (SCH23390), but not a D2 antagonist, suggesting the D1 receptor is critical to its neurotoxic pathway.[14]

| Parameter | Observation with 3-FMA (40 mg/kg, i.p. in mice) | Reference |

| Mortality | Dose-dependent | [14] |

| Dopamine Levels | Decreased | [14] |

| DAT/TH/VMAT-2 Expression | Decreased | [14] |

| Oxidative Stress | Increased | [14] |

| Microgliosis | Increased (M1 Phenotype) | [14] |

| Apoptosis (TUNEL) | Increased | [14] |

| Mediating Receptor | Dopamine D1 | [14] |

| Table 1: Summary of Neurotoxic Effects of 3-Fluoromethamphetamine in Mice. |

4-Fluoroamphetamine (4-FA)

While 4-FA is often considered to have a more significant serotonergic component compared to other amphetamines, it remains a potent dopaminergic agent.[15][16] Studies on 4-FA have reinforced the finding that para-halogenation increases the risk of cellular toxicity. In vitro work using SH-SY5Y neuroblastoma cells demonstrated that 4-FA was cytotoxic, decreased mitochondrial membrane potential, and increased ROS levels.[10][11] This suggests that fluorination itself, regardless of position, contributes to a profile of mitochondrial impairment.

Proposed Neurotoxic Pathway for 3-Fluoroamphetamine

Based on its potent dopamine-releasing properties and the evidence from related compounds, the primary neurotoxic pathway for 3-FA is likely initiated by excessive intracellular and extracellular dopamine concentrations.

Caption: Generalized workflow for in vivo neurotoxicity studies.

Protocol: In Vitro Assessment of Oxidative Stress in SH-SY5Y Cells

This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS production in a human neuroblastoma cell line.

-

Causality: SH-SY5Y cells are a common model for dopaminergic neurons. DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, providing a direct measure of oxidative stress.

-

Methodology:

-

Cell Culture: Plate SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Dye Loading: Remove the culture medium and wash cells once with warm Hank's Balanced Salt Solution (HBSS). Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular dye.

-

Compound Treatment: Add 3-FA at various concentrations (e.g., 0.1 µM to 1 mM) diluted in HBSS to the respective wells. Include a vehicle control (HBSS only) and a positive control (e.g., 100 µM H₂O₂).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes) to obtain a kinetic reading of ROS production.

-

Data Analysis: Normalize the fluorescence of treated wells to the vehicle control at each time point. Express data as Relative Fluorescence Units (RFU) or fold change over control.

-

Protocol: In Vivo Neurotransmitter Quantification in Rodent Striatum

This protocol outlines the post-mortem analysis of dopamine and its metabolites in the striatum, a brain region rich in dopaminergic terminals and highly susceptible to amphetamine toxicity. [6]

-

Causality: A significant reduction in striatal dopamine levels and an increase in the turnover rate (ratio of metabolites like DOPAC to dopamine) are hallmark indicators of dopaminergic terminal damage. [14]High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive method for quantifying these monoamines.

-

Methodology:

-

Animal Dosing: Administer 3-FA or saline (vehicle control) to rodents according to the chosen dosing regimen (e.g., 4 injections, 2 hours apart).

-

Tissue Dissection: At a predetermined time point post-dosing (e.g., 7 days to assess long-term deficits), euthanize the animals via rapid decapitation. Immediately place the brain on an ice-cold dissection block. Dissect the striata, weigh them, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.

-

Sample Preparation: Homogenize the frozen striatal tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methyl-dopamine). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

HPLC-ED Analysis: Filter the supernatant through a 0.22 µm syringe filter. Inject a 20 µL aliquot of the filtered supernatant onto the HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Chromatographic Conditions: Use a mobile phase consisting of a sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent like octanesulfonic acid, adjusted to an acidic pH. Set the electrochemical detector potential to a level optimal for oxidizing dopamine and its metabolites (e.g., +0.7 V).

-

Data Quantification: Identify and quantify the peaks for dopamine, DOPAC, and HVA based on their retention times and comparison to a standard curve. Normalize the results to the tissue weight. Calculate the dopamine turnover ratio: (DOPAC+HVA)/DA.

-

Conclusion and Future Directions

The existing body of scientific literature strongly suggests that 3-Fluoroamphetamine possesses a significant potential for neurotoxicity, particularly targeting the dopaminergic system. While direct empirical data on 3-FA is critically lacking, the evidence from its methylated analog, 3-FMA, provides a compelling case for concern. [14]The observed dopaminergic deficits, oxidative stress, microgliosis, and apoptosis in animals treated with 3-FMA, combined with the known mitochondrial toxicity of other halogenated amphetamines, form a solid foundation for hypothesizing a similar toxic profile for 3-FA. [10][11][14] The primary mechanism is likely a cascade initiated by excessive dopamine release, leading to profound oxidative stress that overwhelms cellular antioxidant defenses, impairs mitochondrial function, and triggers neuroinflammatory and apoptotic pathways. The protocols and frameworks outlined in this guide provide a clear roadmap for the essential research required to definitively characterize these risks. Future studies must prioritize direct in vitro and in vivo assessments of 3-FA to confirm these hypothesized mechanisms and establish a dose-dependent toxicity profile. Such research is imperative for informing public health, guiding regulatory policy, and ensuring the safety of any potential therapeutic applications.

References

- Kim, J., et al. (2017). Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice. Neurotoxicology and Teratology.

- Erowid. (n.d.). Synthesis of 4-Fluoroamphetamine. Rhodium.ws.

- Bluelight.org. (2010). (3-FA) 3-fluoro-amphetamine Megathread. Bluelight.org.

- Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology.

- Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. PMC.

- Wikipedia. (n.d.). 3-Fluoroamphetamine. Wikipedia.

- BenchChem. (2025). Pharmacological Profile of 2-Fluoroamphetamine: A Technical Guide. BenchChem.

- Schouw, M. L. J., et al. (2022). 4-Fluoroamphetamine (4-FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. PMC.

- Zancan, K., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PMC.

- Zancan, K., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PubMed.

- Park, M., et al. (2020). Withdrawal from 3-Fluoroethamphetamine induces hyperactivity and depression-like behaviors in male mice. ResearchGate.

- Tremeau-Cayere, L., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. PMC.

- Valente, M. J., et al. (2022). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. PMC.

- Costa, G., et al. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. MDPI.

- Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs.

- Miller, D. B., & O'Callaghan, J. P. (2001). Serotonergic neurotoxicity of 3,4-(+/-)-methylenedioxyamphetamine and 3,4-(+/-)-methylendioxymethamphetamine (ecstasy) is potentiated by inhibition of gamma-glutamyl transpeptidase. PubMed.

- Tremeau-Cayere, L., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. RTI International.

- PsychonautWiki. (2025). 3-FA. PsychonautWiki.

- Tremeau-Cayere, L., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. PubMed.

- Reddit. (2020). 3-FA neurotoxicity. r/researchchemicals.

- Shim, Y. S., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. PMC.

- Torres, G., et al. (2021). Oxidative Stress and Neuroinflammation as a Pivot in Drug Abuse. A Focus on the Therapeutic Potential of Antioxidant and Anti-Inflammatory Agents and Biomolecules. PMC.

- Tong, J., et al. (2022). Imaging oxidative stress in brains of chronic methamphetamine users: A combined 1H-magnetic resonance spectroscopy and peripheral blood biomarker study. Frontiers in Psychiatry.

- McDonnell-Dowling, K., & Kelly, J. P. (2017). The Role of Oxidative Stress in Methamphetamine-induced Toxicity and Sources of Variation in the Design of Animal Studies. PMC.

Sources

- 1. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review | MDPI [mdpi.com]

- 6. The Role of Oxidative Stress in Methamphetamine-induced Toxicity and Sources of Variation in the Design of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Imaging oxidative stress in brains of chronic methamphetamine users: A combined 1H-magnetic resonance spectroscopy and peripheral blood biomarker study [frontiersin.org]

- 8. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bluelight.org [bluelight.org]

- 13. Oxidative Stress and Neuroinflammation as a Pivot in Drug Abuse. A Focus on the Therapeutic Potential of Antioxidant and Anti-Inflammatory Agents and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [chemistry.mdma.ch]

- 16. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preclinical Evaluation of 2-(3-Fluorophenyl)propan-1-amine in Rodent Behavioral and Neuropharmacological Models

Introduction & Pharmacodynamic Rationale

As a positional isomer of 3-fluoroamphetamine (3-FA), 2-(3-fluorophenyl)propan-1-amine —also known as 3-fluoro-β-methylphenethylamine (3-F-BMPEA)—presents a unique profile in preclinical neuropharmacology. While classical amphetamines feature an α-methyl group, the shift of the methyl group to the β-position fundamentally alters the molecule's receptor binding kinetics and behavioral output.

Understanding the behavioral pharmacology of 3-F-BMPEA requires analyzing its dual mechanism of action. The parent compound, BMPEA, acts as a1[1], but notably exhibits a dopamine transporter (DAT) potency approximately ten times lower than that of amphetamine[1]. Concurrently, phenethylamine derivatives are potent agonists at the2[2]. TAAR1 activation by trace amines 3[3].

This application note details the self-validating experimental workflows necessary to accurately profile the behavioral effects of 3-F-BMPEA in rodent models, ensuring rigorous differentiation from classical psychostimulants.

Fig 1. Presynaptic signaling cascade of 3-F-BMPEA via TAAR1 activation and monoamine efflux.

Quantitative Data Presentation

To contextualize the experimental design, it is critical to compare the kinetic and behavioral benchmarks of the parent compound (BMPEA) against classical amphetamine. The meta-fluoro substitution in 3-F-BMPEA increases lipophilicity, altering its transporter selectivity ratio.

Table 1: Comparative Pharmacological and Behavioral Profile

| Pharmacological Agent | DAT Potency (IC₅₀) | NET Potency (IC₅₀) | Peak IVSA Dose | Locomotor Efficacy |

| Amphetamine (Control) | High (~0.1 μM) | High (~0.1 μM) | 0.1 mg/kg/inf | High (Inverted-U curve) |

| BMPEA (Parent) | Low (~1.0 μM) | Moderate (~0.3 μM) | 6.0 mg/kg/inf | Low to Moderate |

| 3-F-BMPEA (Test) | Moderate (Predicted) | High (Predicted) | >3.0 mg/kg/inf | Moderate |

Note: BMPEA has been shown to require doses4[4], lacking the typical inverted U-shaped dose-effect function of amphetamines.

Protocol A: Open Field Test (OFT) for Locomotor Sensitization

Because BMPEA derivatives produce 1[1] while retaining strong peripheral NET activity, standard OFT protocols must be modified with pharmacological validation to isolate central DAT-mediated behavior from peripheral noradrenergic arousal.

Causality & Rationale

-

Habituation Phase: A strict 30-minute pre-test habituation is required to establish a baseline of spontaneous exploratory behavior. This ensures that subsequent hyperlocomotion is strictly pharmacologically driven by 3-F-BMPEA, rather than novelty-induced stress.

-

Self-Validating Antagonist Cohort: Administering a D1-receptor antagonist (SCH23390) 15 minutes prior to 3-F-BMPEA isolates the dopaminergic contribution. If locomotion remains high post-antagonist, the behavior is an artifact of NET-driven peripheral arousal rather than central DAT reversal.

Step-by-Step Methodology

-

Acclimation: Transfer adult male Sprague-Dawley rats to the testing room 60 minutes prior to the experiment under dim red lighting.

-

Habituation: Place the rat in the center of a 40 cm × 40 cm Plexiglas open field arena. Record baseline horizontal and vertical (rearing) beam breaks using an automated infrared tracking system for 30 minutes.

-

Pre-Treatment (Validation Cohort Only): Inject SCH23390 (0.1 mg/kg, i.p.) or saline vehicle. Wait 15 minutes.

-

Drug Administration: Administer 3-F-BMPEA (1.0, 3.0, or 10.0 mg/kg, i.p.).

-

Data Acquisition: Record locomotor activity for an additional 60 minutes in 5-minute time bins.

-

Analysis: Calculate total distance traveled (cm) and stereotypic counts. Compare the area under the curve (AUC) between the vehicle and antagonist cohorts to validate the mechanism.

Protocol B: Intravenous Self-Administration (IVSA)

To assess the abuse liability of 3-F-BMPEA, an IVSA paradigm is utilized. Phenethylamine analogs found in dietary supplements 4[4].

Causality & Rationale

-

High-Dose Testing Range: Unlike classical amphetamines which peak at ~0.1 mg/kg/infusion, BMPEA derivatives require higher doses to maintain active responding due to their lower DAT affinity. Testing up to 6.0 mg/kg prevents false-negative assessments of abuse liability.

-

Extinction & Reinstatement: This phase acts as a self-validating behavioral control. If the animal ceases pressing the lever when the drug is replaced with saline (extinction) but resumes pressing when exposed to a drug-paired light/tone cue (reinstatement), it confirms the behavior is true drug-seeking and not generalized motor activation.

Fig 2. Self-validating workflow for Intravenous Self-Administration (IVSA) of 3-F-BMPEA.

Step-by-Step Methodology

-

Surgery: Under isoflurane anesthesia, implant a chronic indwelling silastic catheter into the right jugular vein, exiting via a dorsal dermal port. Allow 7 days for recovery, flushing daily with heparinized saline (30 U/mL) to maintain patency.

-

Food Training: Train rats in operant chambers to press an active lever for food pellets under a Fixed-Ratio 1 (FR-1) schedule to establish operant behavior.

-

Drug Acquisition: Substitute food with 3-F-BMPEA (start at 1.0 mg/kg/infusion). Each active lever press delivers a 50 μL infusion over 3 seconds, paired with a 20-second tone/light cue and a 20-second timeout period.

-

Dose-Response Curve: Once stable responding is achieved (<20% variation over 3 consecutive days), test varying doses (0.1, 0.3, 1.0, 3.0, and 6.0 mg/kg/infusion) in a randomized block design.

-

Extinction Phase: Replace 3-F-BMPEA with saline and disable the tone/light cue. Continue daily sessions until active lever presses fall below 10% of the baseline.

-

Cue-Induced Reinstatement: Reintroduce the tone/light cue contingent on active lever presses (without drug delivery) to measure the motivational salience of the 3-F-BMPEA-associated cues.

Sources

Application Notes and Protocols for In Vivo Microdialysis with 3-Fluoroamphetamine

These application notes provide a comprehensive, field-proven protocol for conducting in vivo microdialysis to investigate the neurochemical effects of 3-Fluoroamphetamine (3-FA). This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of stereotaxic surgery and microdialysis principles. The methodologies outlined herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare.

Introduction: Unveiling the Neuropharmacology of 3-Fluoroamphetamine

3-Fluoroamphetamine (3-FA) is a synthetic stimulant of the amphetamine class that has garnered significant interest within the neuroscience community. It primarily functions as a monoamine releasing agent, exhibiting a pronounced selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT)[1][2]. This selective action makes 3-FA a valuable pharmacological tool to dissect the roles of dopaminergic and noradrenergic systems in various physiological and pathological processes, including reward, motivation, and substance use disorders. Preclinical studies have even explored its potential as a substitution therapy for cocaine use disorder[2].

In vivo microdialysis stands as a powerful technique to monitor real-time changes in extracellular neurotransmitter concentrations in specific brain regions of awake, freely-moving animals[3]. By coupling this technique with the administration of 3-FA, researchers can directly observe its impact on neurochemical dynamics, providing crucial insights into its mechanism of action and potential therapeutic or abuse-related effects. This protocol will focus on the nucleus accumbens, a key brain region implicated in the rewarding effects of stimulants.

Scientific Rationale and Experimental Design Considerations

The choice of experimental parameters is critical for the successful implementation of this protocol. The following sections detail the reasoning behind the recommended procedures.

Animal Model and Ethical Considerations

Sprague-Dawley rats are a commonly used and well-characterized model for neuropharmacological studies. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Reduction, Refinement, and Replacement) to minimize animal suffering and the number of animals used[4][5].

Target Brain Region: The Nucleus Accumbens

The nucleus accumbens (NAc) is a central component of the mesolimbic dopamine system and plays a pivotal role in reward processing and the reinforcing effects of drugs of abuse[6][7]. Therefore, it is a primary target for investigating the neurochemical effects of stimulants like 3-FA.

3-FA Dosage and Administration

Based on studies of closely related amphetamine analogs, intravenous (i.v.) administration of 1 mg/kg followed by 3 mg/kg of m-fluoroamphetamine (a positional isomer of 3-FA) has been shown to produce significant increases in extracellular dopamine in the nucleus accumbens of rats[8]. This dosage regimen provides a robust, dose-dependent response and will be adopted for this protocol. Intravenous administration ensures rapid and complete bioavailability, allowing for a precise correlation between drug administration and neurochemical changes.

Materials and Reagents

| Category | Item | Supplier | Notes |

| Animals | Male Sprague-Dawley rats | Charles River or equivalent | 250-300g at the time of surgery |

| Surgical Equipment | Stereotaxic apparatus | Kopf Instruments or equivalent | |

| Anesthesia system (isoflurane) | |||

| Surgical drill | |||

| Guide cannulae and dummy cannulae | PlasticsOne or equivalent | Sized for rat brain | |

| Microdialysis probes | Eicom or equivalent | 2 mm membrane, 20 kDa MWCO | |

| Dental cement | |||

| Anchor screws | |||

| Microdialysis System | Microinfusion pump | Harvard Apparatus or equivalent | |

| Refrigerated fraction collector | |||

| Liquid swivel | Instech Laboratories or equivalent | For freely-moving animals | |

| FEP tubing | |||

| Chemicals & Reagents | 3-Fluoroamphetamine HCl | Cayman Chemical or equivalent | |

| Saline, sterile | For drug dissolution and vehicle control | ||

| Artificial cerebrospinal fluid (aCSF) | See recipe below | ||

| Anesthetic (isoflurane) | |||

| Analgesic (e.g., carprofen) | |||

| Analytical System | HPLC with electrochemical detection | For monoamine analysis | |

| Analytical column (C18) | |||

| Mobile phase reagents | HPLC grade | ||

| Dopamine and serotonin standards | For calibration curve |

Artificial Cerebrospinal Fluid (aCSF) Recipe:

-

147 mM NaCl

-

3.0 mM KCl

-

1.2 mM CaCl₂

-

1.2 mM MgCl₂

-

pH adjusted to 7.4 with NaOH/HCl

Experimental Protocols

Surgical Implantation of Guide Cannula

-

Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance).

-

Secure the animal in the stereotaxic apparatus.

-

Administer a pre-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.).

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the nucleus accumbens. The stereotaxic coordinates from bregma for the NAc are approximately: Anteroposterior (AP): +1.7 mm, Mediolateral (ML): ±1.8 mm, Dorsoventral (DV): -7.1 mm from the skull surface.

-

Implant the guide cannula at the target coordinates and secure it to the skull with anchor screws and dental cement.

-

Insert a dummy cannula into the guide cannula to maintain patency.

-

Allow the animal to recover for at least 5-7 days before the microdialysis experiment. House animals individually post-surgery.

In Vivo Microdialysis Procedure

-

On the day of the experiment, handle the rat gently and place it in the microdialysis testing chamber. Allow for a 60-minute acclimation period.

-

Carefully remove the dummy cannula and insert the microdialysis probe into the guide cannula.

-

Connect the probe inlet to the microinfusion pump and the outlet to the refrigerated fraction collector.

-

Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min.

-

Allow a 2-hour stabilization period to achieve a stable baseline of neurotransmitter levels. Discard the dialysate collected during this time.

-

Collect at least three baseline samples (20 minutes each) to establish pre-injection neurotransmitter levels.

-

Administer 3-FA (1 mg/kg, i.v.) or vehicle (saline).

-

Continue collecting dialysate samples every 20 minutes for at least 60 minutes.

-

Administer the second dose of 3-FA (3 mg/kg, i.v.) or vehicle.

-

Continue collecting dialysate samples for an additional 2-3 hours.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

Visualizing the Experimental Workflow

Caption: Hypothesized mechanism of 3-FA-induced dopamine release.

Conclusion and Future Directions

This protocol provides a robust framework for investigating the in vivo neurochemical effects of 3-Fluoroamphetamine. By following these detailed steps, researchers can obtain reliable and reproducible data on how this compound modulates dopamine and serotonin systems in the brain. Future studies could adapt this protocol to explore other brain regions, investigate the effects of chronic 3-FA administration, or examine its interaction with other pharmacological agents. Such research will be instrumental in further elucidating the neuropharmacological profile of 3-FA and its potential clinical or societal implications.

References

-

Becker, J. B., & Rudick, C. N. (2001). The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat. Journal of Neuroscience, 21(9), 3288-3296. [Link]

-

Ambroggi, F., et al. (2009). The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training. The Journal of Neuroscience, 29(36), 11293–11303. [Link]

-

Ryu, I. S., et al. (2020). The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents. Addiction Biology, 25(6), e12846. [Link]

-

Ryu, I. S., et al. (2020). The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents. Addiction Biology, 25(6), e12846. [Link]

-

Wikipedia. (n.d.). 3-Fluoroamphetamine. [Link]

-

Ryu, I. S., et al. (2020). The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents. Addiction Biology, 25(6), e12846. [Link]

-

Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Rothman, R. B., et al. (2005). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. The Journal of Pharmacology and Experimental Therapeutics, 313(2), 738-748. [Link]

-

Chefer, V. I., et al. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

- Vertex AI Search. (n.d.). 3-Fluoroamphetamine.

-

McMahon, L. R., et al. (2018). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug and Alcohol Dependence, 192, 245-252. [Link]

-

Lee, H., et al. (2024). Withdrawal from 3-Fluoroethamphetamine induces hyperactivity and depression-like behaviors in male mice. Journal of Neuroscience Research, 102(1), e25251. [Link]

-

KnowDrugs. (n.d.). 3-FA. [Link]

-

Laping, N. J., & He, L. (2001). Stereotaxic localization of the developing nucleus accumbens septi. Brain Research. Developmental Brain Research, 130(2), 241–245. [Link]

-

ResearchGate. (n.d.). Placement of the microdialysis probes in the striatum for rats included... [Link]

-

Elsworth, J. D., & Roth, R. H. (1984). Kinetics of drug-induced changes in dopamine and serotonin metabolite concentrations in the CSF of the rat. Journal of Neurochemistry, 42(3), 819-825. [Link]

-

Stahle, L., & Borg, N. (2000). Transport of alovudine (3'-fluorothymidine) into the brain and the cerebrospinal fluid of the rat, studied by microdialysis. Life Sciences, 66(19), 1805-1816. [Link]

-

Kuypers, K. P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 734. [Link]

-

University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. [Link]

-

Lee, H., et al. (2024). Withdrawal from 3-Fluoroethamphetamine induces hyperactivity and depression-like behaviors in male mice. Journal of Neuroscience Research, 102(1), e25251. [Link]

-

Ntshangase, S., et al. (2022). Relative ion abundance of the three drugs in different brain regions.... ResearchGate. [Link]

-

McMahon, L. R., et al. (2018). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug and Alcohol Dependence, 192, 245-252. [Link]

-

Shen, H., et al. (2018). Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats. AAPS Journal, 20(4), 74. [Link]

-

Rothman, R. B., & Baumann, M. H. (2009). Balance between Dopamine and Serotonin Release Modulates Behavioral Effects of Amphetamine-Type Drugs. Annals of the New York Academy of Sciences, 1139, 182-198. [Link]

-

University of Iowa. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. [Link]

-

Johnson, K. M., & Justice, J. B. Jr. (1992). Serotonin-stimulated release of [3H]dopamine via reversal of the dopamine transporter in rat striatum and nucleus accumbens: a comparison with release elicited by potassium, N-methyl-D-aspartic acid, glutamic acid and D-amphetamine. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 356-364. [Link]

-

Segal, D. S., & Kuczenski, R. (1992). In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment. Brain Research, 571(2), 330-337. [Link]

-

Di Giovanni, G., et al. (2000). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Progress in Neurobiology, 62(3), 229-264. [Link]

-

ResearchGate. (n.d.). Brain regions important for cocaine (a), methamphetamine (b), alcohol... [Link]

-

ScienceDaily. (2023). Researchers identify brain network that is uniquely activated through injection vs. oral drug use. [Link]

-

Kuypers, K. P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 734. [Link]

-

Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266. [Link]

-

Archivos de Neurociencias. (2022). Ethical considerations in the use of experimental animals. [Link]

Sources

- 1. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Pharmacological Profiling of 2-(3-Fluorophenyl)propan-1-amine

Introduction and Pharmacological Context

2-(3-Fluorophenyl)propan-1-amine (also known as 3-fluoro- β -methylphenethylamine) is a synthetic derivative of the phenethylamine class. Unsubstituted and alkyl-substituted phenethylamines, such as β -methylphenethylamine (BMPEA), are known to act as agonists at the human Trace Amine-Associated Receptor 1 (hTAAR1) and various adrenergic receptors (ADRs) 1[1].

TAAR1 is an intracellular, amine-activated G protein-coupled receptor (GPCR) that plays a significant role in regulating neurotransmission within dopamine, norepinephrine, and serotonin neurons in the central nervous system 2[2]. Because 2-(3-Fluorophenyl)propan-1-amine shares structural similarities with endogenous catecholamines (like dopamine and noradrenaline) and exogenous stimulants (like amphetamine), rigorous in vitro pharmacological profiling is essential 1[1]. This application note provides a comprehensive, self-validating framework for determining the potency ( EC50 ) and efficacy ( Emax ) of this compound across key GPCR targets.

Experimental Rationale: The Causality of Assay Design

To establish a robust screening system, we utilize HEK293T cell lines stably transfected with specific human receptors (hTAAR1, hADR α 1A, hADR β 1). HEK293T cells are selected because they lack significant endogenous expression of these monoamine receptors, ensuring that the measured signals are entirely target-specific.

-

Gs-Coupled Receptors (TAAR1, ADR β ): Activation of these receptors stimulates adenylyl cyclase, converting ATP to cyclic AMP (cAMP) 2[2]. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Mechanistic Choice: To prevent the rapid degradation of the cAMP signal by endogenous enzymes, the phosphodiesterase (PDE) inhibitor IBMX is included in the stimulation buffer. This ensures the accumulation of cAMP accurately reflects receptor activation rather than degradation kinetics.

-

Gq-Coupled Receptors (ADR α 1): Activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) generation and subsequent intracellular calcium ( Ca2+ ) release. We employ a Fluorometric Imaging Plate Reader (FLIPR) assay using the calcium-sensitive dye Fluo-4 AM. Mechanistic Choice: Probenecid is added to the dye-loading buffer to inhibit organic anion transporters. Without Probenecid, the cells would actively pump the Fluo-4 dye out of the cytosol, destroying the assay's signal-to-noise ratio.

GPCR signaling pathways activated by 2-(3-Fluorophenyl)propan-1-amine.

Detailed Experimental Protocols

Protocol A: TR-FRET cAMP Accumulation Assay (hTAAR1 & hADR β 1)

This homogeneous assay relies on the competition between endogenous cAMP produced by the cells and exogenous cAMP labeled with a d2 fluorophore. As endogenous cAMP increases due to receptor activation, FRET decreases.

Materials:

-

HEK293T cells stably expressing hTAAR1 or hADR β 1.

-

Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (pH 7.4).

-

TR-FRET cAMP Assay Kit (cAMP-d2 conjugate and anti-cAMP Europium Cryptate).

-

Positive Control: β -Phenethylamine (for TAAR1) or Adrenaline (for ADR β 1).

-

System Control: Forskolin (direct adenylyl cyclase activator).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(3-Fluorophenyl)propan-1-amine in Stimulation Buffer, starting at a top concentration of 100 μ M.

-

Cell Harvesting: Detach HEK293T cells using Versene (avoid Trypsin to preserve extracellular receptor domains). Resuspend in Stimulation Buffer at a density of 1×106 cells/mL.

-

Assay Assembly: Dispense 5 μ L of the compound dilutions into a white 384-well microplate. Add 5 μ L of the cell suspension to each well (5,000 cells/well).

-

Stimulation: Centrifuge the plate briefly (100 x g, 1 min) and incubate for 30 minutes at 37°C.

-

Detection: Add 5 μ L of cAMP-d2 and 5 μ L of anti-cAMP Cryptate (both diluted in the kit's lysis buffer) to all wells.

-

Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Step-by-step TR-FRET assay workflow for measuring cAMP accumulation.

Protocol B: FLIPR Calcium Mobilization Assay (hADR α 1A)

Because calcium transients are rapid, this assay requires simultaneous compound injection and continuous kinetic fluorescence reading.

Materials:

-

HEK293T cells stably expressing hADR α 1A.

-

Assay Buffer: HBSS with 20 mM HEPES (pH 7.4).

-

Dye Loading Buffer: Assay Buffer containing 4 μ M Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid.

-

System Control: Ionomycin (calcium ionophore).

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293T-hADR α 1A cells at 15,000 cells/well in a black, clear-bottom, poly-D-lysine coated 384-well plate. Incubate overnight at 37°C, 5% CO2 .

-

Dye Loading: Remove culture media and add 20 μ L of Dye Loading Buffer to each well. Incubate for 1 hour at 37°C in the dark.

-

Washing: Wash the plate three times with Assay Buffer (containing 2.5 mM Probenecid) using an automated plate washer, leaving 20 μ L of buffer in each well.

-

Compound Preparation: Prepare 5X concentrated serial dilutions of 2-(3-Fluorophenyl)propan-1-amine in a separate compound plate.

-

Kinetic Reading: Transfer both plates to the FLIPR instrument. Read baseline fluorescence for 10 seconds. The instrument then injects 5 μ L of the compound into the assay plate. Continue reading fluorescence (Excitation: 488 nm; Emission: 515-575 nm) every second for 3 minutes.

-

Data Extraction: Calculate the response by subtracting the baseline fluorescence from the maximum peak fluorescence achieved post-injection.

Quantitative Data Presentation

To contextualize the pharmacological profile of 2-(3-Fluorophenyl)propan-1-amine, the quantitative data extracted from the assays above should be normalized to the maximum response ( Emax ) of the endogenous or reference full agonists. Below is a representative data structure summarizing the expected pharmacological profile based on structurally related β -methylphenethylamines1[1].

Table 1: Representative Pharmacological Profiling Data

| Receptor Target | Reference Agonist | Ref. EC50 ( μ M) | 2-(3-F-phenyl)propan-1-amine EC50 ( μ M) | Efficacy ( Emax %) |

| hTAAR1 | β -Phenethylamine | 1.5 | 2.8 | 85% |

| hADR α 1A | Adrenaline | 0.05 | 45.0 | 60% |

| hADR β 1 | Adrenaline | 0.02 | >100 | N/A |

(Note: Data is representative of the phenethylamine class. Efficacy is expressed as a percentage of the maximum response elicited by the reference agonist).

Troubleshooting & Self-Validation

-

Low Signal Window in TR-FRET: If the Forskolin control fails to produce a robust decrease in the FRET ratio, verify that IBMX was added to the stimulation buffer. PDE activity will rapidly destroy the cAMP signal if left uninhibited.

-

Signal Drift in FLIPR: If the baseline fluorescence steadily decreases prior to compound injection, Probenecid concentration may be insufficient, leading to active dye extrusion by the HEK293T cells. Ensure fresh Probenecid is prepared on the day of the assay.

References

- Source: MDPI (Nutrients)

- TAAR1 Source: Wikipedia URL

Sources

Experimental design for locomotor activity studies with 3-Fluoroamphetamine.

Application Note: Experimental Design for Locomotor Activity Studies with 3-Fluoroamphetamine (3-FA)

Executive Summary

3-Fluoroamphetamine (3-FA, also designated as PAL-353) is a synthetic, ring-substituted amphetamine analog that functions as a potent, substrate-type monoamine releaser[1][2]. Due to its high selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT), 3-FA is increasingly utilized in preclinical neuropharmacology to study psychostimulant abuse liability and as a candidate agonist substitution therapy for Cocaine Use Disorder (CUD)[2][3]. This application note details the mechanistic rationale, quantitative parameters, and validated methodologies for conducting open-field locomotor activity assays in rodent models.

Pharmacological Profile & Mechanistic Rationale

To design a highly sensitive behavioral assay, researchers must first understand the molecular causality driving the behavioral output. Unlike cocaine, which acts as a nonselective reuptake inhibitor, 3-FA acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET)[1][3].

Upon entering the presynaptic terminal via these transporters, 3-FA disrupts vesicular storage (via VMAT2) and reverses the direction of the transmembrane transporters. This results in a massive, non-exocytotic efflux of dopamine and norepinephrine into the synaptic cleft[1][4]. In rodent models, this acute surge of dopamine in the mesolimbic pathway directly causes dose-dependent hyperlocomotion and stereotypy[5][6].

Fig 1: 3-FA mechanism of action driving dopamine efflux and hyperlocomotion.

Quantitative Pharmacodynamics & Pharmacokinetics

Experimental observation windows must be strictly aligned with the drug's pharmacokinetic (PK) profile to ensure data integrity. In rodent models, 3-FA clears rapidly following intravenous or intraperitoneal administration, exhibiting a half-life of approximately 91 minutes to 2.3 hours[1][2][7]. Behavioral assays must therefore capture the immediate 15–45 minute peak effect window, followed by a sufficient decay period to observe the return to baseline[5][7].

Table 1: 3-FA Pharmacological & Locomotor Parameters

| Parameter | Value | Model / Context |

| Target Affinity | DA & NE > 5-HT | Substrate-type releaser[1] |

| Elimination Half-Life | ~91 mins - 2.3 hours | Sprague-Dawley Rats (IV/IP)[1][7] |

| ED50 (Locomotor) | 0.38 - 7.38 mg/kg range* | Swiss-Webster Mice[5] |

| Peak Locomotor Effect | 5905 - 7758 counts | Swiss-Webster Mice (Open-Field)[5] |

*Note: While exact ED50 varies by specific assay conditions, 3-FA shares rank-order potency and peak efficacy with methamphetamine, making it a highly efficacious stimulant[5][6].

Experimental Design: Open-Field Locomotor Assay

The following protocol establishes a self-validating workflow for assessing 3-FA-induced locomotor activity. Every step is designed to isolate the pharmacological effect of the drug from environmental confounders.

Fig 2: Step-by-step workflow for 3-FA open-field locomotor activity assessment.

Step-by-Step Methodology

Step 1: Subject Preparation & Environmental Control

-

Subjects: Utilize adult male Swiss-Webster mice or Sprague-Dawley rats, as these are the standardized models for evaluating fluorinated amphetamine analogs[5][6].

-

Acclimation: House subjects in the vivarium for at least 7 days under a strict 12:12 light/dark cycle.

-

Causality Check: Conduct all testing during the light phase (the rodent's inactive period). This ensures a low baseline of natural activity, maximizing the signal-to-noise ratio when the stimulant is introduced.

Step 2: Apparatus Setup

-

Equipment: Use automated open-field chambers (e.g., 40 x 40 x 30 cm clear acrylic) equipped with infrared photobeam arrays (X, Y, and Z axes) to capture both horizontal distance traveled and vertical rearing behavior.

-

Environment: Maintain uniform ambient lighting (~30-50 lux) and utilize a white noise generator (~65 dB) to mask external auditory stimuli that could trigger startle responses.

Step 3: The Habituation Phase (Critical Self-Validation)

-

Place the animal in the center of the open-field arena and record baseline activity for 30 to 60 minutes prior to injection.

-

Causality Check: Amphetamine analogs induce hyperlocomotion. If animals are not habituated to the chamber, their natural exploratory drive in a novel environment will artificially inflate initial locomotor counts, masking the onset kinetics of 3-FA. A plateau in baseline activity validates that the animal is ready for dosing.

Step 4: Dosing and Administration

-

Preparation: Dissolve 3-FA hydrochloride (PAL-353) in sterile 0.9% saline[7].

-

Administration: Administer via Intraperitoneal (IP) injection. To generate a comprehensive dose-response curve, utilize a range of 0.3, 1.0, 3.0, and 10.0 mg/kg[5][6].

-

Self-Validation: Always include a vehicle control group (saline IP). This proves that any observed spike in locomotion is strictly pharmacological and not a stress response to the handling and injection process.

Step 5: Data Acquisition & Time-Course Recording

-

Immediately return the animal to the open-field chamber post-injection.

-

Record locomotor activity continuously for 120 to 180 minutes.

-

Causality Check: Because 3-FA has a plasma half-life of ~2.3 hours[2][7], a 3-hour recording window is mandatory. This duration captures the rapid onset, the peak effect (typically occurring 15–45 minutes post-injection), and the gradual metabolic clearance leading back to baseline[5].

Step 6: Data Binning and Statistical Analysis

-

Export the photobeam breaks or video-tracked distance (cm) into 5- or 10-minute time bins.

-

Analyze the data using a two-way repeated-measures ANOVA (Treatment × Time) to assess both the overall magnitude of stimulation (Area Under the Curve) and the temporal kinetics of the drug's effect.

References

- "3-Fluoroamphetamine - Wikipedia", Wikipedia,

- "3-Fluoroamphetamine", Grokipedia,

- "Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed", N

- "Investigating the impact of fluorination on the locomotor and discriminative stimulus effects of amphetamine and methamphetamine analogs in mice and r

- "The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC", N

- "3-FA - PsychonautWiki", PsychonautWiki,

- "The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration", ResearchG

Sources

- 1. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychonautwiki.org [psychonautwiki.org]

- 5. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 7. researchgate.net [researchgate.net]

Application Note: Fluorophore Derivatization Strategies for Sensitive Detection of Primary Amines

Introduction & Mechanistic Rationale

The sensitive quantification of primary amines—encompassing amino acids, biogenic neurotransmitters, and therapeutic proteins—is a cornerstone of modern analytical chemistry and drug development. Because most primary amines lack an intrinsic chromophore or fluorophore, direct detection at trace levels (sub-picomole) is virtually impossible.

Derivatization bridges this gap by covalently attaching a fluorogenic or fluorescent probe to the amine moiety, drastically enhancing detection sensitivity for High-Performance Liquid Chromatography (HPLC), mass spectrometry (LC-MS), and flow cytometry[1]. As a Senior Application Scientist, selecting the correct derivatization agent is not merely a matter of following a protocol; it requires a deep understanding of the underlying reaction mechanisms, conjugate stability, and the specific microenvironment of the target analyte.

Mechanistic Profiling of Gold-Standard Agents

-

o-Phthalaldehyde (OPA): OPA is a fluorogenic reagent. It is non-fluorescent in its native state but reacts rapidly (<1 minute) with primary amines in the presence of a nucleophilic thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole[1].

-

Causality: Because it is fluorogenic, OPA produces virtually zero background signal, making it ideal for ultra-sensitive HPLC-FL assays. However, the resulting isoindole is chemically unstable and degrades rapidly, mandating strictly timed, automated pre-column derivatization[2].

-

-

Fluorescein Isothiocyanate (FITC): The electrophilic central carbon of the isothiocyanate group (-N=C=S) is attacked by an unprotonated primary amine, forming a highly stable covalent thiourea bond[3].

-

Causality: This nucleophilic addition strictly requires an alkaline environment (pH 8.5–9.5) to ensure the primary amines (e.g., lysine residues) are in their free-base state. FITC is the premier choice for macromolecular labeling due to its high quantum yield and the extreme stability of the thiourea linkage[4].

-

-

Dansyl Chloride (DNS-Cl): Reacts with both primary and secondary amines to yield highly stable sulfonamide derivatives[5].

-

Causality: Unlike OPA, Dansyl derivatives are exceptionally stable, allowing for off-line batch processing and prolonged sample storage prior to LC-MS analysis. The tertiary amine within the Dansyl structure also boosts the ionization efficiency in positive-mode electrospray ionization (ESI), making it a dual-purpose probe for both fluorescence and MS detection[5].

-

Table 1: Quantitative Comparison of Primary Amine Derivatization Agents

| Reagent | Target Analyte | Excitation / Emission | Reaction Time | Conjugate Stability | Primary Analytical Platform |

| OPA | Primary amines only | 340 nm / 455 nm | < 1 min | Low (Minutes) | Automated Pre-column HPLC-FL |

| FITC | Primary amines (Proteins) | 495 nm / 520 nm | 1–2 hours | High (Months) | Flow Cytometry, Microscopy |

| DNS-Cl | Primary & Secondary amines | 340 nm / 535 nm | 30–60 min | High (Weeks) | LC-MS, HPLC-FL |

Strategic Decision Matrix

To ensure analytical integrity, the selection of a derivatization strategy must be dictated by the analyte's physical properties and the required throughput.

Caption: Decision matrix for selecting the optimal primary amine derivatization reagent.

Detailed Experimental Protocols & Self-Validation Systems

Protocol A: Pre-Column Derivatization of Amino Acids using OPA[2][6]

Mechanistic Rationale: OPA derivatization is highly sensitive but kinetically transient. The addition of 2-mercaptoethanol acts as the necessary nucleophile to close the fluorescent isoindole ring. Because the product degrades, timing is the most critical variable; thus, this protocol is designed for automated autosampler mixing.

Reagent Preparation:

-

OPA Stock: Dissolve 70 mg of OPA in 1 mL of HPLC-grade Methanol.

-

Borate Buffer: Prepare 95 mL of 0.4 M Sodium Borate buffer, adjusted to pH 10.5. Causality: High pH is strictly required to deprotonate the primary amines (pKa ~9-10), rendering them nucleophilic[6].

-

Working Reagent: Combine the OPA stock with the Borate buffer. Add 200 µL of 2-mercaptoethanol and 300 µL of 10% Brij-35 (to enhance solubility). Purge with N₂ gas and store in an amber vial at 4°C (stable for 1 week).

Automated Derivatization Steps:

-

Program the HPLC autosampler to draw 20 µL of the sample (e.g., hydrolyzed protein or biological fluid).

-

Draw 20 µL of the OPA Working Reagent.

-

Mix in the sample loop for exactly 60 seconds.

-

Inject immediately onto a C18 Reversed-Phase column.

Self-Validation Checkpoint:

-

Internal Standard (IS) Variance: Spike all samples with a non-endogenous primary amine (e.g., Norvaline). If the peak area of the IS varies by >5% between runs, the autosampler timing is drifting, or the OPA reagent has oxidized. The system invalidates the run until fresh reagent is prepared.

Protocol B: Monoclonal Antibody Labeling with FITC[3][4]

Mechanistic Rationale: FITC labeling targets the ε-amino groups of lysine residues on antibodies. The reaction is highly susceptible to quenching by competing amines. Therefore, the protocol strictly forbids the use of Tris buffers or sodium azide during the conjugation phase[3].

Step-by-Step Methodology:

-

Buffer Exchange: Dialyze the antibody (2–10 mg/mL) against 0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0) overnight at 4°C. Causality: This removes any trace of primary amine-containing storage buffers (like Tris) that would aggressively consume the FITC reagent[3].

-

FITC Solubilization: Dissolve FITC in high-quality, anhydrous DMSO to a concentration of 1 mg/mL immediately before use. Causality: FITC is highly unstable in aqueous environments and will spontaneously hydrolyze if stored in water[4].

-

Conjugation: Slowly add the FITC solution to the antibody at a molar ratio of 15:1 (FITC:Antibody). Wrap the reaction tube in aluminum foil to prevent photobleaching and incubate at room temperature for 1 hour with gentle end-over-end rotation.

-

Purification: Apply the reaction mixture to a Sephadex G-25 size-exclusion column equilibrated with PBS (pH 7.4). The labeled antibody will elute in the void volume (first colored band), while the unreacted, low-molecular-weight FITC will be retained in the porous matrix[3].

Caption: Stepwise workflow for FITC antibody conjugation and subsequent quality control validation.

Self-Validation Checkpoint: Degree of Labeling (DOL) To validate the success of the conjugation, you must calculate the DOL. A self-validating FITC protocol requires a DOL between 2 and 10.

-

DOL < 2: Under-labeling (weak assay signal).

-

DOL > 10: Over-labeling (causes antibody aggregation and quenches fluorescence via steric hindrance)[3][4].

Measure the absorbance of the purified conjugate at 280 nm (protein) and 495 nm (FITC). Calculate using the following formulas:

-

Protein Concentration (M) = [A280−(A495×0.3)]/ϵprotein

(Note: 0.3 is the correction factor for FITC's absorbance at 280 nm).

-

DOL = (A495/73,000)/Protein Concentration (M)

(Note: 73,000 is the molar extinction coefficient of FITC).

If the calculated DOL falls outside the 2–10 range, the batch fails QC and the molar ratio in Step 3 must be empirically adjusted.

References

-

Derivatization - Chemistry LibreTexts | Source: LibreTexts | URL:[Link]

-

An investigation of o-phthaldialdehyde as a derivatization reagent | Source: DiVA Portal | URL:[Link]

-

OPA, amine detection reagent | Source: Interchim | URL:[Link]

-

Targeted quantification of amino acids by dansylation | Source: NIH / PubMed Central | URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Fluorophenyl)propan-1-amine

Welcome to the technical support guide for the purification of 2-(3-Fluorophenyl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. The presence of a basic amine functional group and a fluorinated phenyl ring presents unique challenges and opportunities for purification. This guide provides in-depth, field-proven insights into common purification techniques, troubleshooting potential issues, and detailed experimental protocols to help you achieve high purity and yield in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when planning the purification of 2-(3-Fluorophenyl)propan-1-amine.

Q1: What are the most common methods for purifying 2-(3-Fluorophenyl)propan-1-amine?

The primary methods for purifying 2-(3-Fluorophenyl)propan-1-amine and similar primary amines are:

-

Distillation: If the compound is thermally stable, vacuum distillation is effective for separating it from non-volatile impurities or solvents with significantly different boiling points.

-

Column Chromatography: This is a highly versatile technique for separating the target amine from byproducts and unreacted starting materials.[1][2] Due to the basic nature of the amine, modifications to standard silica gel chromatography are often necessary.[3]

-

Acid-Base Extraction: This classic technique leverages the basicity of the amine. The crude product can be dissolved in an organic solvent, washed with an acidic aqueous solution to protonate the amine and draw it into the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.

-

Salt Formation and Recrystallization: Since the free base may be an oil or a low-melting solid, converting it to a crystalline salt (e.g., hydrochloride or tartrate) is a highly effective purification method.[4][5][6] The resulting salt often has much better crystallization properties, allowing for purification by recrystallization.[7][8]

Q2: What are the typical impurities I might encounter during the synthesis and purification of 2-(3-Fluorophenyl)propan-1-amine?

Impurities are highly dependent on the synthetic route. Common methods like reductive amination of a ketone or reduction of a nitrile can introduce specific impurities.[9] Potential impurities may include:

-

Starting Materials: Unreacted 3-fluorophenylacetone or other precursors.

-

Byproducts of Reduction: If reducing a corresponding oxime or nitrile, incompletely reduced intermediates can be present.

-

Over-alkylation Products: In syntheses involving alkylation, secondary or tertiary amines may form.[9][10]

-

Solvent Residues: Residual solvents from the reaction or workup can be carried through.[11]

-

Positional Isomers: Impurities from the synthesis of starting materials, such as 2-(2-fluorophenyl)- or 2-(4-fluorophenyl)propan-1-amine, could be present.[12]

Q3: How do I choose the right purification technique for my sample?

The choice of technique depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a general guide.

Caption: Decision tree for selecting a purification method.

Q4: My amine is a liquid/oil at room temperature. How can I purify it by recrystallization?

This is a very common scenario for primary amines. The most effective strategy is to convert the amine free base into a salt.[13] Reacting the amine with an acid like hydrochloric acid (HCl) or tartaric acid will form the corresponding ammonium salt, which is typically a stable, crystalline solid. This salt can then be purified by recrystallization from an appropriate solvent system.[7][8] After purification, the salt can be converted back to the free base by treatment with a base (e.g., NaOH or NaHCO3) and extraction.

Q5: How can I separate the enantiomers of 2-(3-Fluorophenyl)propan-1-amine?

As a chiral amine, separating the R- and S-enantiomers often requires specialized techniques:

-

Diastereomeric Salt Resolution: This is a classical and scalable method. The racemic amine is reacted with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization.[14]

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for direct separation of enantiomers.[15][16][17][18]

Part 2: Troubleshooting Guides

This section addresses specific problems that may arise during purification experiments in a direct question-and-answer format.

Column Chromatography Issues

Q: My amine is streaking/tailing badly on the silica gel column. What's wrong and how do I fix it?

A: This is the most common problem when purifying basic compounds on standard silica gel.

-

Cause: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and broadly (tailing). This can also lead to irreversible adsorption and loss of product.[3]

-

Solution: You need to neutralize or passivate the acidic sites on the silica.

-